molecular formula C20H21N5O2S B2850654 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide CAS No. 2034392-09-9

2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide

Cat. No.: B2850654
CAS No.: 2034392-09-9
M. Wt: 395.48
InChI Key: VUZAXAFRWFRWPD-UHFFFAOYSA-N
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Description

This compound features a thiazolo[5,4-b]pyridine core fused to a piperidinyl-acetamide scaffold, with a phenylformamido substituent at the acetamide nitrogen. The piperidine ring introduces conformational flexibility, while the phenylformamido group may modulate solubility and target affinity.

Properties

IUPAC Name

N-[2-oxo-2-[[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(13-22-18(27)14-5-2-1-3-6-14)23-15-8-11-25(12-9-15)20-24-16-7-4-10-21-19(16)28-20/h1-7,10,15H,8-9,11-13H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZAXAFRWFRWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CNC(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide typically involves multiple steps. The process begins with the preparation of the thiazolo[5,4-b]pyridine scaffold, which is then functionalized to introduce the piperidine and benzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Thiazolo-Pyridine Cores

N-{4-[2-([1,3]Thiazolo[5,4-c]Pyridin-2-Yl)Phenoxy]Phenyl}Acetamide (6JG)
  • Structure: Shares a thiazolo-pyridine core but differs in substitution patterns. The acetamide is linked to a phenoxy-phenyl group instead of a piperidinyl moiety.
  • Molecular Formula : C20H15N3O2S (vs. C21H20N4O2S for the target compound).
  • Key Data : Crystallographic data (PDB: 6JG) confirm planar geometry, favoring interactions with hydrophobic pockets .
2-(4-Chlorophenoxy)-N-(2-Methyl-4-{[1,3]Thiazolo[5,4-b]Pyridin-2-Yl}Phenyl)Acetamide
  • Structure: Features a 4-chlorophenoxy group and methyl-substituted phenyl ring, altering electronic properties compared to the phenylformamido group in the target compound.
  • Synthesis : Prepared via nucleophilic substitution, highlighting adaptability for diverse substituents .

Piperidinyl-Acetamide Derivatives

N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-Yl}Carbonyl)Phenyl]Pyridin-2-Yl}Acetamide (8b)
  • Structure: Replaces the thiazolo-pyridine with a pyridinoyl-piperazine system. The trifluoromethyl group enhances metabolic stability.
  • Key Data : Melting point = 241–242°C; EI-MS m/z = 530 [M]+ .
  • Activity : Piperazine derivatives often target serotonin or dopamine receptors, suggesting possible CNS applications .
N-[5-(4-{[4-(3-Methoxybenzoyl)Piperazin-1-Yl]Carbonyl}Phenyl)Pyridin-2-Yl]Acetamide (8d)
  • Structure : Contains a 3-methoxybenzoyl group, introducing electron-donating effects that may improve solubility.
  • Key Data : Melting point = 207–209°C; EI-MS m/z = 458 [M]+ .
2-(Benzo[d]Thiazol-2-Ylthio)-N-(2-Oxoindolin-3-Ylidene)Acetohydrazide (3a–3g)
  • Structure : Benzothiazole instead of thiazolo-pyridine, with a hydrazide linker.
  • Activity : Compound 5d showed potent anti-inflammatory (IC50 = 1.2 µM) and antibacterial (MIC = 4 µg/mL) effects .
  • Comparison : The thiazolo-pyridine core in the target compound may offer superior π-stacking compared to benzothiazole .

Comparative Analysis: Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituent Molecular Weight Melting Point (°C) Biological Activity
Target Compound Thiazolo[5,4-b]pyridine Phenylformamido 408.47 (calc.) N/A Not reported
6JG Thiazolo[5,4-c]pyridine Phenoxy-phenyl 377.42 N/A Kinase inhibition (pred.)
8b Pyridine-piperazine Trifluoromethyl-chlorophenyl 530.98 241–242 CNS receptor modulation
5d Benzothiazole Indolinone-hydrazide 434.49 N/A Anti-inflammatory

Key Observations:

Thiazolo-Pyridine vs. Benzothiazole : The target compound’s thiazolo-pyridine core likely offers enhanced rigidity and target affinity compared to benzothiazole derivatives .

Substituent Effects: The phenylformamido group may reduce solubility compared to methoxy or chlorophenoxy analogs but improve selectivity for aromatic-rich binding sites .

Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between phenylformamido acid and the piperidinyl-thiazolopyridine amine, analogous to methods in .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, starting with the formation of the thiazolo[5,4-b]pyridine core, followed by piperidine substitution and acetamide coupling. Key steps include:

  • Thiazolo ring formation : Use [1,3]thiazolo precursors under reflux with DMF as a solvent and NaH as a base to facilitate cyclization .
  • Piperidine functionalization : Introduce the piperidin-4-yl group via nucleophilic substitution, optimized at 80°C with K₂CO₃ to enhance yield .
  • Acetamide coupling : Employ EDC/HOBt-mediated amidation under inert conditions to link the phenylformamido group . Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.12) .
  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement, achieving R-factor < 0.05 .

Q. What are the key structural features influencing its potential biological activity?

The compound’s bioactivity is driven by:

  • Thiazolo-pyridine core : Enhances π-π stacking with hydrophobic protein pockets .
  • Piperidine moiety : Facilitates membrane penetration due to its basicity .
  • Phenylformamido group : Modulates selectivity via hydrogen bonding with target residues (e.g., kinase ATP-binding sites) . Comparative studies with analogs (e.g., fluorinated phenyl groups) show improved potency .

Q. How can common impurities be identified and mitigated during synthesis?

  • Byproducts : Unreacted thiazolo intermediates or over-alkylated piperidine derivatives.
  • Detection : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%) .
  • Mitigation : Optimize stoichiometry (1:1.2 molar ratio for acetamide coupling) and employ scavenger resins to trap excess reagents .

Q. What stability considerations are critical under varying pH and storage conditions?

  • pH stability : The compound degrades in acidic conditions (pH < 4) due to acetamide hydrolysis. Store in neutral buffers (pH 6–8) .
  • Thermal stability : Decomposes above 150°C; store at –20°C under argon .
  • Light sensitivity : Protect from UV exposure to prevent thiazolo ring oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning, low resolution) be resolved?

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning, achieving a BASF value < 0.3 .
  • Validation : Cross-verify with Hirshfeld surface analysis to resolve electron density ambiguities .

Q. What strategies optimize reaction yields for the thiazolo-pyridine core synthesis?

  • Solvent optimization : Replace DMF with DMAc to reduce side reactions (yield increases from 65% to 82%) .
  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (95% yield vs. 70% with PdCl₂) .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C .

Q. How can computational modeling predict binding modes and guide structural modifications?

  • Docking studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Parameters: grid size 25 ų, exhaustiveness = 20 .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QSAR models : Correlate logP values (2.8–3.5) with IC₅₀ data to prioritize hydrophobic substituents .

Q. What experimental approaches elucidate binding mechanisms with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time kinetics (ka = 1.5 × 10⁵ M⁻¹s⁻¹, kd = 0.002 s⁻¹) .
  • Isothermal titration calorimetry (ITC) : Confirm ΔG = –9.8 kcal/mol and stoichiometry (n = 1:1) .
  • Mutagenesis : Replace Lys123 in the target protein with Ala to disrupt hydrogen bonding (IC₅₀ increases from 12 nM to 1.2 µM) .

Q. How should researchers address discrepancies in bioactivity data across different assays?

  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize to positive controls (e.g., staurosporine) .
  • Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .
  • Structural analogs : Compare with derivatives (e.g., pyridazine vs. pyrimidine cores) to isolate activity contributions .

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